2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene 2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13697520
InChI: InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3
SMILES: CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC
Molecular Formula: C37H46S2
Molecular Weight: 554.9 g/mol

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene

CAS No.:

Cat. No.: VC13697520

Molecular Formula: C37H46S2

Molecular Weight: 554.9 g/mol

* For research use only. Not for human or veterinary use.

2,2'-(9,9-Dioctyl-9h-fluorene-2,7-diyl)bisthiophene -

Specification

Molecular Formula C37H46S2
Molecular Weight 554.9 g/mol
IUPAC Name 2-(9,9-dioctyl-7-thiophen-2-ylfluoren-2-yl)thiophene
Standard InChI InChI=1S/C37H46S2/c1-3-5-7-9-11-13-23-37(24-14-12-10-8-6-4-2)33-27-29(35-17-15-25-38-35)19-21-31(33)32-22-20-30(28-34(32)37)36-18-16-26-39-36/h15-22,25-28H,3-14,23-24H2,1-2H3
Standard InChI Key HGAWLLXSUXWDFN-UHFFFAOYSA-N
SMILES CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC
Canonical SMILES CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a central 9,9-dioctylfluorene core bridged by two thiophene rings at the 2,7-positions. The fluorene backbone provides rigidity and planar conjugation, while the octyl side chains enhance solubility in organic solvents and prevent crystallization . The thiophene units contribute to extended π-conjugation, lowering the bandgap and improving charge carrier mobility. The InChIKey HGAWLLXSUXWDFN-UHFFFAOYSA-N and SMILES notation CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5)CCCCCCCC formally describe this architecture.

Physical and Electronic Properties

Key properties include:

PropertyValueSource
Molecular Weight554.89 g/mol
Purity (Commercial)≥98%
Melting PointNot reported (powder form)
SolubilityChloroform, toluene, THF
Bandgap (Estimated)~2.1–2.4 eV (semiconducting)

The compound’s extended conjugation system results in strong absorption in the visible spectrum (λₐᵦₛ ≈ 400–500 nm), making it suitable for light-harvesting applications .

Synthesis and Characterization

Synthetic Routes

The most common synthesis involves Suzuki-Miyaura cross-coupling between 9,9-dioctylfluorene-2,7-diboronic acid pinacol ester and 2-bromothiophene. This method achieves high yields (70–85%) and purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Alternative approaches include Stille coupling and direct C–H arylation, though these are less efficient for large-scale production .

Purification and Analysis

Purification typically involves column chromatography followed by recrystallization from ethanol. Key characterization data include:

  • ¹H NMR (CDCl₃): δ 7.68–7.62 (m, 4H, fluorene), 7.44–7.38 (m, 4H, thiophene), 2.12–1.98 (m, 4H, octyl), 1.25–1.10 (m, 24H, octyl CH₂) .

  • MALDI-TOF MS: m/z 554.89 [M]⁺ .

Applications in Organic Electronics

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the compound serves as an electron donor when blended with fullerene derivatives (e.g., PC₆₁BM). Devices achieve power conversion efficiencies (PCE) of 4.2–5.1%, attributed to its broad absorption spectrum and balanced hole/electron mobility .

Organic Light-Emitting Diodes (OLEDs)

As an emissive layer in green-emitting OLEDs, the compound exhibits a luminance efficiency of 8.7 cd/A and a maximum brightness of 12,000 cd/m². Its stability under continuous operation (>500 hours at 100 cd/m²) surpasses that of polyfluorene analogs .

Field-Effect Transistors (OFETs)

The compound demonstrates hole mobility values of 0.02–0.05 cm²/V·s in thin-film transistors, with on/off ratios exceeding 10⁵. These properties stem from its crystalline domain formation facilitated by the octyl side chains .

Related Compounds and Derivatives

Boronic Ester Precursor

2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 196207-58-6) is a key monomer for synthesizing conjugated polymers. Its boronic ester groups enable precise chain-length control in Suzuki polycondensation .

Polyfluorene-Thiophene Copolymers

Copolymers incorporating 2,2'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene show improved thermal stability (decomposition temperature >400°C) and tunable emission spectra, making them ideal for flexible displays .

SupplierPurityQuantityPrice (USD)Updated
Ambeed98%100 mg$1212021-12-16
Zhengzhou Convergence Chemical97%1 g$4472023-04-23
Bide Pharmatech95%250 mg$1802023-04-23

Lead times range from 2–4 weeks due to custom synthesis requirements .

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